molecular formula C8H20N2O3S B13310202 N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide

N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide

Cat. No.: B13310202
M. Wt: 224.32 g/mol
InChI Key: UZAMSBLPUZQHRS-UHFFFAOYSA-N
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Description

N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide is a chemical compound with a unique structure that includes a sulfonamide group attached to a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide typically involves the reaction of 2-methoxyethylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of microwave irradiation has also been explored to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{3-[(2-Methoxyethyl)aminomethyl]-2-oxo-1-pyrrolidinyl}ethyl)acetamide
  • N-(2-{3-[(2-Methoxyethyl)aminomethyl]-2-oxo-1-pyrrolidinyl}ethyl)acetamide alternative names

Uniqueness

N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H20N2O3S

Molecular Weight

224.32 g/mol

IUPAC Name

N-[2-(2-methoxyethylamino)ethyl]propane-1-sulfonamide

InChI

InChI=1S/C8H20N2O3S/c1-3-8-14(11,12)10-5-4-9-6-7-13-2/h9-10H,3-8H2,1-2H3

InChI Key

UZAMSBLPUZQHRS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NCCNCCOC

Origin of Product

United States

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